molecular formula C18H20N2O4S B2571484 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide CAS No. 941977-87-3

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide

Cat. No. B2571484
CAS RN: 941977-87-3
M. Wt: 360.43
InChI Key: HDFOYZRGWLKQNB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C19H22N2O5S and its molecular weight is 390.45.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Compound Synthesis : The title compound, closely related to the chemical , has been synthesized through a reaction involving chlorosulfonic acid and amidation with ammonia gas. The structure was confirmed using various spectroscopic methods (Hayun et al., 2012).
  • Transition Metal Complex Formation : Co(II) complexes of a similar sulfonamide compound were synthesized and characterized by various techniques. The study explored fluorescence properties and anticancer activity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
  • Structural Characterization : Compounds with structural similarities were synthesized and their interaction with nickel centers was studied. The synthesis led to various complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements (M. R. Bermejo et al., 2000).

Biological Activity and Applications

  • Antimicrobial and Antifungal Activity : Synthesized compounds related to the chemical of interest have demonstrated significant antimicrobial and antifungal properties. The structure-activity relationship was explored, and the compounds were characterized by analytical and spectral studies (Nikulsinh Sarvaiya et al., 2019).
  • Anticonvulsant Activity and Neurotoxicity Screening : Benzothiazole coupled with sulfonamide derivatives were synthesized and evaluated for anticonvulsant activity. Computational studies and neurotoxicity screening were performed to identify potent anticonvulsant agents among the synthesized compounds (S. Khokra et al., 2019).

Structural and Synthesis Studies

  • Crystal Structure Characterization : Studies focusing on the synthesis and crystal structure characterization of o-[(Phenyl/p-methoxyphenyl)carbamoyl]benzene sulfonamides provide insights into the molecular structure and intermolecular interactions, aiding in understanding the properties of related compounds (W. Siddiqui et al., 2010).
  • Oxidation Studies : The sulfonamide group, a crucial functionality in many medicinal compounds, has been studied extensively. Research focusing on efficient synthesis methods like oxidation of sulfenamide precursors offers valuable insights into the structural and synthetic aspects of sulfonamide-related compounds (R. Larsen & F. E. Roberts, 1986).

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-16-8-10-17(11-9-16)25(22,23)19-14-5-3-6-15(13-14)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFOYZRGWLKQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

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